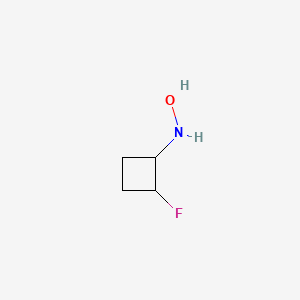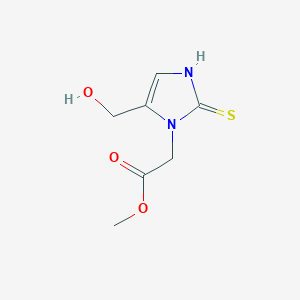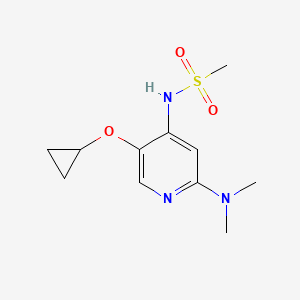
6-Amino-4-(chloromethyl)pyridin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-(chloromethyl)pyridin-2-OL is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 6-position, a chloromethyl group at the 4-position, and a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(chloromethyl)pyridin-2-OL typically involves the chloromethylation of 6-amino-2-hydroxypyridine. One common method includes the reaction of 6-amino-2-hydroxypyridine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-4-(chloromethyl)pyridin-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: 6-Amino-4-(formyl)pyridin-2-OL.
Reduction: 6-Amino-4-methylpyridin-2-OL.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
6-Amino-4-(chloromethyl)pyridin-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Amino-4-(chloromethyl)pyridin-2-OL depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino, chloromethyl, and hydroxyl groups allows for multiple interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)pyridin-2-OL: Lacks the amino group at the 6-position.
6-Amino-2-hydroxypyridine: Lacks the chloromethyl group at the 4-position.
2-Amino-4-(chloromethyl)pyridine: Lacks the hydroxyl group at the 2-position.
Uniqueness
6-Amino-4-(chloromethyl)pyridin-2-OL is unique due to the combination of functional groups present on the pyridine ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
6-amino-4-(chloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7ClN2O/c7-3-4-1-5(8)9-6(10)2-4/h1-2H,3H2,(H3,8,9,10) |
Clé InChI |
DTXYQIQFIIBWQT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)











